molecular formula C21H21N5O5S2 B6546570 ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate CAS No. 946216-28-0

ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate

Cat. No.: B6546570
CAS No.: 946216-28-0
M. Wt: 487.6 g/mol
InChI Key: KLGIJPOIXWIQIQ-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a useful research compound. Its molecular formula is C21H21N5O5S2 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.09841113 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to inhibit the growth of certain cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that inhibits their normal function, leading to the observed effects. More detailed studies are required to elucidate the precise interactions between this compound and its targets .

Biochemical Pathways

Similar compounds have been used in the synthesis of many compounds such as azo dyes and dithiocarbamate

Result of Action

Similar compounds have shown activity in inhibiting the growth of certain cell lines . More research is needed to understand the specific molecular and cellular effects of this compound.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S2/c1-3-31-18(28)13-4-6-14(7-5-13)22-17(27)12-32-21-26-25-20(33-21)24-19(29)23-15-8-10-16(30-2)11-9-15/h4-11H,3,12H2,1-2H3,(H,22,27)(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGIJPOIXWIQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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